

Application Note & Protocol: In Vitro Digestion Models for Studying Structured Triglyceride Hydrolysis

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Compound of Interest

Compound Name: 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Cat. No.: B3026150

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The gastrointestinal fate of lipids is crucial for nutrition, drug delivery, and the development of functional foods. Structured triglycerides (STs), which are lipids that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone, are of significant interest for their tailored physiological properties and health benefits.[1] Understanding their hydrolysis is key to unlocking their potential. In vitro digestion models provide a cost-effective, rapid, and ethically sound alternative to human or animal trials for studying the digestibility of lipids and the bioaccessibility of lipophilic compounds.[2][3] These models simulate the physiological conditions of the human gastrointestinal tract (GIT), allowing for controlled investigation of the complex processes of lipid hydrolysis.

This document provides an overview of the most widely accepted static in vitro digestion model, the INFOGEST 2.0 consensus method, and details the associated protocols for studying the hydrolysis of structured triglycerides.

Overview of In Vitro Digestion Models

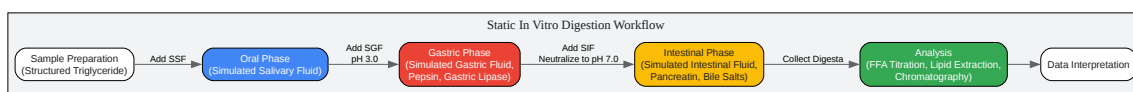
In vitro models are generally categorized as static or dynamic.

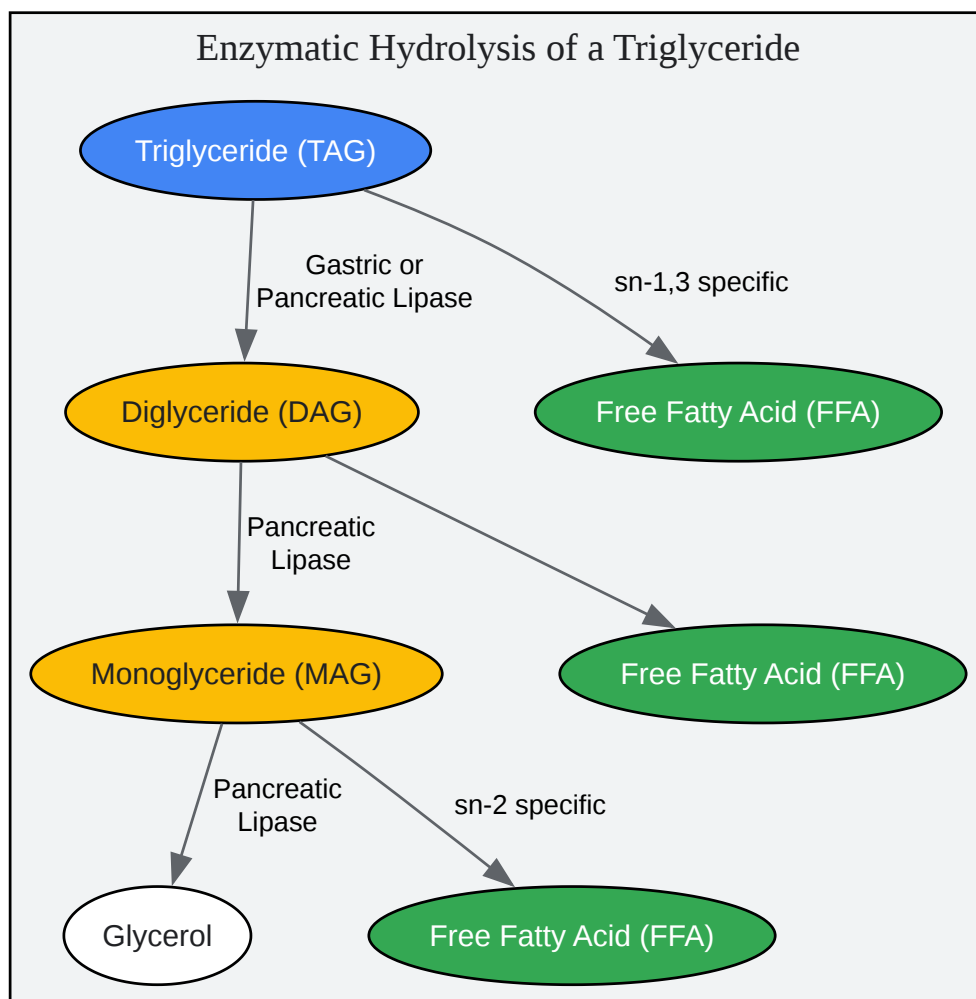
- **Static Models:** These models, such as the one developed by the INFOGEST consortium, simulate digestion in a series of sequential steps (oral, gastric, intestinal) in separate reactors.[4][5][6] Key parameters like pH, enzyme concentrations, and residence time are kept constant within each phase, making these models highly reproducible and suitable for screening large numbers of samples.[4][5]
- **Dynamic Models:** These more complex systems attempt to mimic the continuous and changing nature of the GIT, including dynamic pH changes, gradual secretion of enzymes, and peristaltic mixing. While more physiologically representative, they are also more complex and less suited for high-throughput screening.[7]

The pH-stat method is a widely used technique within these models to continuously monitor the rate and extent of lipolysis by titrating the free fatty acids (FFAs) released during intestinal digestion with a base (e.g., NaOH) to maintain a constant pH.[8][9][10][11]

Experimental Workflows and Pathways

The overall process of simulating gastrointestinal digestion involves a sequential three-phase workflow. The core chemical transformation studied is the enzymatic hydrolysis of triglycerides into absorbable components.





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